Cyclopropanesulfonic Acid

Description

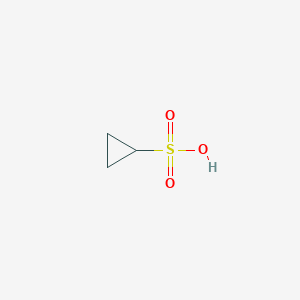

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBAYKGXREKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439501 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21297-68-7 | |

| Record name | Cyclopropanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Strategies for Cyclopropanesulfonic Acid and Its Derivatives

Methodologies for Direct Synthesis of Cyclopropanesulfonic Acid

The direct synthesis of this compound and its esters relies on carefully optimized protocols that can handle the inherent reactivity of the cyclopropane (B1198618) ring and the sulfonic acid moiety.

Optimized Acid-Catalyzed Esterification Protocols

The esterification of carboxylic acids with alcohols, known as Fischer esterification, is a well-established reaction that can be adapted for the synthesis of cyclopropanesulfonate esters. pressbooks.pubmasterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), phosphoric acid, or methanesulfonic acid. pressbooks.pubcsic.es The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often employed, or water is removed from the reaction mixture as it is formed. pressbooks.pubmasterorganicchemistry.com

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. pressbooks.pub The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. pressbooks.pub

For the esterification of long-chain fatty acids, solid acid catalysts have been investigated to facilitate a smoother reaction, addressing challenges related to diffusion and steric hindrance. csic.es These solid catalysts can be used in both batch and flow processes, offering a potential for scalable and continuous production of long-chain esters. csic.es

A study on the sulfuric acid-catalyzed esterification of amino acids in thin films demonstrated the selective esterification of the carboxylic acid moiety. nih.gov This technique highlights the potential for specialized reaction conditions to achieve specific synthetic outcomes.

Table 1: Comparison of Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | H₂SO₄, TsOH, HCl | High catalytic activity | Difficult to recover, can cause corrosion, may lead to byproducts |

| Heterogeneous (Solid) Acid Catalysts | Sulfonated Resins (e.g., Amberlyst-16), H₂SO₄@C | Recoverable and reusable, suitable for flow processes | Potentially lower activity for sterically hindered substrates |

| Silica (B1680970) Sulfuric Acid | SiO₂OSO₃H | High efficiency, reusable, solventless conditions possible | May have lower yields for aromatic acids compared to aliphatic ones |

Advanced Sulfonation Techniques for Cyclopropane Precursors

The direct sulfonation of cyclopropane precursors is a key method for the synthesis of cyclopropanesulfonyl chlorides, which are versatile intermediates for producing this compound and its derivatives. A common approach involves the reaction of a cyclopropane precursor, such as 1-phenylcyclopropane, with chlorosulfonic acid. To minimize side reactions like ring-opening, it is crucial to maintain low temperatures, typically between 0–5°C. The choice of an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), is also critical to prevent the hydrolysis of the sulfonyl chloride group.

Another widely used reagent for sulfonylation is methanesulfonyl chloride. The reaction is generally carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid that is generated. Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are commonly employed to facilitate the reaction.

A more complex, multi-step synthesis can provide greater control over stereochemistry and functional group transformations. For instance, a synthetic pathway starting from 2-phenylacetonitrile (B1602554) and (R)-epichlorohydrin can lead to a methanesulfonate (B1217627) derivative with high stereochemical purity.

Furthermore, methods involving the use of organolithium reagents have been developed. In one such procedure, a cyclopropane sulfonic acid tert-butylamide is treated with butyllithium (B86547) at low temperatures, followed by a reaction with a sulfonyl chloride like 3-chloropropane sulfonyl chloride.

Cyclopropanation Reactions in the Context of Sulfonic Acid Derivative Construction

Cyclopropanation reactions are fundamental to building the cyclopropane ring structure and can be integrated with the formation of sulfonic acid derivatives.

In Situ Cyclopropanation Facilitating Esterification

The synthesis of this compound esters and amides can be achieved through a reaction where the cyclopropane ring is formed in situ. A notable example is the reaction of dimethylsulfonium methylide with trans-2-phenylethenesulfonic acid esters and amides. acs.orgresearchgate.net This method directly yields the corresponding trans-2-phenyl-1-cyclopropanesulfonates and sulfonamides. acs.org The reaction proceeds by the addition of the ylide to the double bond of the ethenesulfonate, followed by an intramolecular displacement to form the cyclopropane ring.

Transition Metal-Mediated Cyclopropanation Approaches (e.g., Rhodium(II), Copper(I), Cobalt)

Transition metal catalysts are powerful tools for the synthesis of cyclopropanes, often proceeding through metal carbene intermediates.

Rhodium(II)-catalyzed cyclopropanation is a highly efficient method. nih.govtue.nlorganic-chemistry.org A novel approach utilizes stable and readily available N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes. nih.govorganic-chemistry.org These carbenes react with a variety of olefins under mild conditions to produce cyclopropane derivatives in high yields and with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org The reaction conditions are simple, often requiring only a slight excess of the olefin. organic-chemistry.org Chiral rhodium(II) complexes, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄, have been successfully employed to achieve high enantioselectivity. nih.gov

Copper(I)-catalyzed cyclopropanation has also been explored for the synthesis of cyclopropane derivatives. nih.govmdpi.com Although detailed examples specifically for this compound derivatives are less common in the provided context, copper catalysts are known to be effective in various cyclopropanation reactions. For instance, copper-catalyzed reactions have been used in the borylative functionalization of unsaturated molecules, which can lead to cyclopropane structures. mdpi.com

Cobalt-catalyzed cyclopropanation offers an alternative to more common rhodium and copper systems. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net Cobalt(II) complexes, particularly those with porphyrin ligands, have been shown to catalyze the cyclopropanation of olefins with diazoacetates. organic-chemistry.orgresearchgate.net These reactions can be highly stereoselective, and the catalytic activity can be enhanced by the addition of nitrogen-containing donors like N-methylimidazole. researchgate.net Mechanistic studies suggest that these reactions may proceed through cobalt carbene radical species. nih.gov

Table 2: Overview of Transition Metal-Mediated Cyclopropanation

| Metal | Catalyst Example | Carbene Precursor | Key Features |

| Rhodium(II) | Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄ | N-sulfonyl 1,2,3-triazoles, Diazoesters | High efficiency, excellent diastereo- and enantioselectivity, mild conditions |

| Copper(I) | Cu(I)-bis(oxazoline) complexes | Diazoacetates | Effective for various cyclopropanations, can be used in aerobic conditions |

| Cobalt(II) | Co(II)-porphyrin complexes | Diazoacetates, α-cyanodiazoacetates | High stereoselectivity, can proceed via radical pathways, catalyst activity can be tuned with additives |

Photochemical and Electroreductive Pathways to Cyclopropane Architectures

Photochemical pathways offer a unique approach to the synthesis of cyclopropane-containing molecules. The photo-Fries rearrangement of estrone (B1671321) aryl and methane (B114726) sulfonates has been investigated, where direct irradiation leads to the homolytic fragmentation of the C-O bond of the sulfonic ester, followed by rearrangement. conicet.gov.ar While this specific example focuses on rearrangement, it demonstrates the utility of photochemical methods in manipulating sulfonate-containing molecules. More directly related to cyclopropane formation, flow photoisomerization using sulfonated silica gel has been used for the large-scale synthesis of functionalized trans-cyclooctenes, which can be precursors to bicyclic cyclopropane derivatives. nih.gov

Electroreductive pathways represent another modern synthetic strategy. The electroreductive transformation of acs.orgfullerosultones to produce fullerosulfonic acids has been reported. researchgate.netnih.gov This process involves the ring-opening of the sultone upon receiving an electron, initiated by the cleavage of the C-O bond. researchgate.net While this example is specific to fullerene chemistry, it illustrates the potential of electroreductive methods to generate sulfonic acids from cyclic precursors. The electrochemical opening of a cyclopropane ring in α,α-cyclopropanated amino acids has also been studied, leading to the formation of various functionalized derivatives. nih.gov The earliest example of an electroreductive reaction was, in fact, the dehalogenation of trichloromethanesulfonic acid.

Synthesis of this compound Esters

A prominent method for the synthesis of this compound esters involves the reaction of dimethylsulfonium methylide with α,β-unsaturated sulfonic acid esters. researchgate.netacs.org Specifically, aryl trans-2-phenylethenesulfonates can be treated with trimethylsulfonium (B1222738) iodide in the presence of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature. acs.org This reaction yields aryl trans-2-phenyl-1-cyclopropanesulfonates. acs.org The use of dimethylsulfonium methylide, generated from either trimethylsulfonium iodide or bromide, provides a viable route to these cyclopropane derivatives. acs.org

The reaction proceeds via the addition of the ylide to the double bond of the ethenesulfonate, followed by an intramolecular displacement to form the three-membered ring. This approach has been successfully applied to a variety of aryl sulfonates, providing the corresponding cyclopropanesulfonate esters in moderate to good yields. acs.org The stereochemistry of the starting trans-2-phenylethenesulfonate is retained in the product, resulting in the trans-2-phenyl-1-cyclopropanesulfonate. acs.org

Another strategy involves the conversion of 1-substituted cyclopropanols. These can be prepared by treating carboxylic esters with ethylmagnesium bromide in the presence of a titanium alkoxide. thieme-connect.com Subsequent mesylation of the resulting cyclopropanols and halide displacement of the sulfonate group leads to a cyclopropyl-allyl rearrangement, affording allyl halides. thieme-connect.com While this method focuses on ring-opening, the intermediate cyclopropyl (B3062369) sulfonates are key to the transformation. thieme-connect.comnih.govresearchgate.net

Table 1: Synthesis of Aryl trans-2-Phenyl-1-cyclopropanesulfonates This table summarizes the synthesis of various aryl trans-2-phenyl-1-cyclopropanesulfonates from the corresponding aryl trans-2-phenylethenesulfonates and dimethylsulfonium methylide.

| Aryl Group | Product | Yield (%) | Melting Point (°C) |

| Phenyl | Phenyl trans-2-phenyl-1-cyclopropanesulfonate | 61 | 68.5-69.5 |

| p-Bromophenyl | p-Bromophenyl trans-2-phenyl-1-cyclopropanesulfonate | 49 | 81-82 |

| p-Tolyl | p-Tolyl trans-2-phenyl-1-cyclopropanesulfonate | 60 | 69-70 |

| 4-Chloro-2-isopropyl-5-methylphenyl | 4-Chloro-2-isopropyl-5-methylphenyl trans-2-phenyl-1-cyclopropanesulfonate | 44 | 114-115 |

Data sourced from Truce, W. E., & Goralski, C. T. (1968). acs.org

Synthetic Routes to this compound Amides and Sulfonamides

The synthesis of cyclopropanesulfonamides is crucial as this functional group is a key component in many bioactive molecules. thieme-connect.de Several general strategies have been established for their preparation.

A widely used method begins with 3-chloropropanesulfonyl chloride. thieme-connect.dethieme-connect.com This starting material reacts with an amine, such as ammonia (B1221849) or tert-butylamine (B42293), to form the corresponding 3-chloropropylsulfonamide. thieme-connect.de This intermediate then undergoes base-promoted intramolecular cyclization (α,γ-dehydrohalogenation) to yield the desired cyclopropanesulfonamide (B116046). thieme-connect.deresearchgate.net For instance, dilithiation of N-protected 3-chloropropylsulfonamides with n-butyllithium at low temperatures generates a dianion, which cyclizes upon warming to form the lithiated cyclopropylsulfonamide. thieme-connect.de Subsequent aqueous workup provides the N-protected cyclopropanesulfonamide, which can be deprotected to give the primary sulfonamide. thieme-connect.degoogle.com A process has been developed where the entire sequence from 3-chloropropanesulfonyl chloride to cyclopropyl sulfonamide can be performed without isolating the intermediates, making it suitable for larger-scale manufacturing. google.comgoogle.com

Another classical approach involves the direct reaction of the commercially available but expensive cyclopropanesulfonyl chloride with amines. thieme-connect.desigmaaldrich.com This is a straightforward coupling but is limited by the cost of the sulfonyl chloride. thieme-connect.de

More contemporary, metal-free methods have also been developed. For example, cyclopropanesulfonamide can be synthesized from sodium cyclopropanesulfinate and ammonia at ambient temperature. rsc.org Another innovative one-pot strategy involves the coupling of aromatic carboxylic acids and amines to generate sulfonamides, which are important bioisosteres of amides. princeton.edu This method utilizes copper ligand-to-metal charge transfer to convert the acid to a sulfonyl chloride in situ, which then reacts with an amine. princeton.edu

The reaction of dimethylsulfonium methylide with α,β-unsaturated sulfonamides, such as trans-2-phenylethenesulfonamides, also provides a direct route to N,N-dialkyl cyclopropanesulfonamides. thieme-connect.deresearchgate.netacs.org

A versatile and high-yielding three-step synthesis for 1-substituted cyclopropanesulfonamides has been developed, starting from 3-chloropropanesulfonyl chloride. thieme-connect.dethieme-connect.com The key to this methodology is the use of a protecting group on the sulfonamide nitrogen, such as a tert-butyl (t-Bu) or tert-butoxycarbonyl (t-Boc) group. thieme-connect.de

The synthesis begins with the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to yield N-tert-butyl-3-chloropropylsulfonamide. thieme-connect.de This intermediate is then treated with two equivalents of a strong base like n-butyllithium in THF. thieme-connect.degoogle.com This effects metallation at both the sulfonamide nitrogen and the α-carbon, creating a dianion. thieme-connect.de Upon warming, the dianion undergoes intramolecular cyclization to form the N-tert-butyl cyclopropylsulfonamide ring, which is present as its lithium salt. thieme-connect.de This lithiated intermediate can then be reacted with a wide range of electrophiles to introduce a substituent at the 1-position of the cyclopropyl ring. thieme-connect.de

Electrophiles that have been successfully used include alkyl halides, aldehydes, ketones, esters, isocyanates, trimethylsilyl (B98337) chloride, and halogenating agents. thieme-connect.de This allows for the facile introduction of diverse functional groups at the C1 position. The final step involves the removal of the N-protecting group, typically by treatment with trifluoroacetic acid or formic acid, to afford the desired 1-substituted cyclopropanesulfonamide in good to excellent yields. thieme-connect.degoogle.com

Table 2: Examples of 1-Substituted Cyclopropylsulfonamides Synthesized via Lithiated N-tert-Butylcyclopropylsulfonamide This table showcases the variety of substituents that can be introduced at the 1-position of the cyclopropyl ring using the described methodology.

| Entry | Electrophile | Product (Substituent at C1) | Yield (%) |

| 1 | Methyl iodide | 1-Methylcyclopropylsulfonamide | 81 |

| 2 | Benzaldehyde | 1-(Hydroxy(phenyl)methyl)cyclopropylsulfonamide | 80 |

| 3 | Acetone | 1-(1-Hydroxy-1-methylethyl)cyclopropylsulfonamide | 96 |

| 4 | Ethyl acetate (B1210297) | 1-Acetylcyclopropylsulfonamide | 69 |

| 5 | Phenyl isocyanate | 1-(Phenylcarbamoyl)cyclopropylsulfonamide | 84 |

| 6 | N-Bromosuccinimide | 1-Bromocyclopropylsulfonamide | 75 |

Data sourced from Li, J., et al. (2006). thieme-connect.dethieme-connect.com

The cyclopropylacylsulfonamide moiety is a valuable structural element that has been incorporated into complex macrocyclic frameworks, particularly in the development of therapeutic agents. researchgate.netnih.gov Macrocycles offer unique structural and conformational properties that can lead to high binding affinity and selectivity for biological targets. nih.gov

A notable example is the development of MK-5172, an 18-membered macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. researchgate.net The design of this compound included a cyclopropylacylsulfonamide group to enhance potency through favorable non-bonding interactions within the S1' site of the protease. researchgate.net The synthesis of such complex molecules is a significant challenge, requiring highly optimized and often asymmetric synthetic routes. researchgate.net The construction of these large rings often relies on modern synthetic strategies that can efficiently form the macrocyclic structure, sometimes as the final step in a long synthetic sequence. whiterose.ac.uk The inclusion of the rigid cyclopropane ring can introduce specific conformational constraints, which is a desirable feature in drug design for optimizing receptor binding. iris-biotech.denih.gov

The biological activity of cyclopropane-containing molecules often depends on their stereochemistry. marquette.edu Consequently, the development of enantioselective and diastereoselective methods for the synthesis of this compound derivatives is of high importance. digitellinc.comnih.gov

A powerful approach for enantioselective synthesis is biocatalysis. Engineered carbene transferase enzymes, derived from myoglobin, have been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazo compounds as carbene precursors. digitellinc.com This method allows for the transformation of a variety of vinylarenes with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) under mild reaction conditions, providing access to a wide range of optically active sulfonyl cyclopropanes. digitellinc.com

Diastereoselective synthesis of substituted cyclopropanes is also a key area of research. nih.govnih.gov One strategy involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.gov For example, the reaction of dicationic adducts, generated from the electrolysis of thianthrene (B1682798) and an alkene, with methylene (B1212753) pronucleophiles like substituted acetonitriles leads to cyclopropanes with a high degree of trans diastereoselectivity. nih.gov This method provides complementary stereochemistry compared to many conventional metal-catalyzed approaches. nih.gov The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group, is another established and efficient strategy for controlling stereochemistry during the synthesis of chiral amines, a principle that can be extended to the synthesis of complex molecules containing cyclopropane rings. osi.lv

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. researchgate.net This strategy is particularly attractive for the synthesis of polysubstituted cyclopropane rings. dntb.gov.ua

Several MCRs have been developed for the diastereoselective synthesis of cyclopropane derivatives. rsc.orgrsc.org For instance, a one-pot, three-component reaction employing 4-bromomethyl-2H-chromen-2-ones, aromatic aldehydes, and activated nitriles in an aqueous medium has been shown to produce substituted cyclopropanes in high yields and with high diastereoselectivity. dntb.gov.ua Another example is an electrocatalytic domino transformation of aldehydes and two different C-H acids (an alkyl cyanoacetate (B8463686) and a dialkyl malonate). rsc.orgrsc.org This process, using a sodium bromide–sodium acetate double mediatory system, results in the stereoselective formation of highly functionalized cyclopropane-1,1,2-tricarboxylates. rsc.orgrsc.org

User-friendly, one-pot procedures for accessing both racemic and enantiomerically enriched cyclopropanes have also been reported. nih.gov One such method involves the in situ generation and decomposition of a phenyliodonium (B1259483) ylide from Meldrum's acid or dimethyl malonate and an iodine(III) oxidant in the presence of an olefin and a rhodium(II) catalyst. nih.gov This system is compatible with chiral Rh(II) catalysts, allowing for enantiomeric excesses of up to 66%. nih.gov While these methods may not directly yield cyclopropanesulfonic acids, they provide efficient routes to substituted cyclopropane cores that are valuable precursors for such target molecules. researchgate.net

Elucidation of Mechanistic Pathways in Cyclopropanesulfonic Acid Chemistry

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring Under the Influence of Sulfonic Acid Moieties

The cyclopropane ring possesses unique reactivity due to its inherent strain. This reactivity is significantly modulated by the presence of substituents, particularly a powerful electron-withdrawing group like sulfonic acid.

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.orgpearson.com This strain imparts a high level of potential energy to the molecule.

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | ~27.6 |

| Cyclobutane | ~26.3 |

| Cyclopentane (B165970) | ~6.1 |

| Cyclohexane | ~0 |

This table presents approximate ring strain energies for common cycloalkanes. The high strain in cyclopropane makes it significantly more reactive than other alkanes. wikipedia.orgmasterorganicchemistry.com

This stored energy provides a strong thermodynamic driving force for ring-opening reactions, as these reactions relieve the strain. masterorganicchemistry.comnih.gov The heat of combustion for cyclopropane is notably higher per CH₂ group than for larger, less strained rings. masterorganicchemistry.com Kinetically, the high p-character of the C-C bonds in cyclopropane makes them susceptible to attack by electrophiles and nucleophiles, leading to accelerated reaction rates for ring-opening compared to reactions of unstrained alkanes. wikipedia.orgrsc.org The relief of this strain is a key factor driving the thermodynamics of C-C bond activation reactions. rsc.org

The sulfonic acid (or sulfonate/sulfonamide) group is a potent electron-withdrawing group. Its presence on a cyclopropane ring dramatically influences the ring's electronic properties and reactivity.

Electronic Effects: The sulfonyl group polarizes the cyclopropane ring, making the carbon atom to which it is attached (C1) and the adjacent carbon atoms (C2, C3) electron-deficient. nih.govresearchgate.net This transforms the ring into an "electrophilic cyclopropane," which is susceptible to attack by nucleophiles. nih.gov Ring-opening reactions of these activated cyclopropanes with nucleophiles, such as thiophenolates, proceed via an Sₙ2-type mechanism. researchgate.net Theoretical studies suggest that electron-accepting groups interact with the cyclopropane's orbitals, leading to a weakening and lengthening of the vicinal (C1-C2) bonds, predisposing the ring to cleavage at these sites. nih.gov

Steric Effects: While the primary influence of the sulfonyl group is electronic, steric factors also play a role. The bulk of the sulfonyl group and its substituents can hinder the approach of reagents to certain faces of the ring, influencing the stereochemical outcome of reactions. However, in many ring-opening reactions of electrophilic cyclopropanes, the electronic activation is the dominant factor governing reactivity. researchgate.net The combination of ring strain and strong electronic activation makes cyclopropanes bearing sulfonyl groups versatile intermediates for accessing difunctionalized acyclic compounds. nih.govcymitquimica.com

Mechanistic Insights into Cyclopropanesulfonic Acid Derivative Formation Reactions (e.g., Esterification, Amidation)

The formation of derivatives from this compound, such as esters and amides, proceeds through established mechanistic pathways common to sulfonic acids. These reactions are fundamental in synthesizing a variety of compounds where the cyclopropanesulfonyl moiety is required.

The esterification of this compound with an alcohol is typically an acid-catalyzed equilibrium reaction. The mechanism mirrors the Fischer-Speier esterification of carboxylic acids and generally follows an A-2 pathway (acid-catalyzed, bimolecular). The process is initiated by the protonation of one of the sulfonyl group's oxygen atoms by a strong acid catalyst. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. An alcohol molecule then acts as the nucleophile, attacking the sulfur atom and forming a tetrahedral intermediate. Following the attack, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups on the sulfur. The final step involves the elimination of a water molecule and deprotonation of the remaining oxygen, regenerating the acid catalyst and yielding the cyclopropanesulfonate ester. Because the reaction is reversible, it is often necessary to remove water as it forms to drive the equilibrium toward the product side. shout.educationlibretexts.orgchemguide.co.uk

Amidation, the reaction of this compound with an amine to form a cyclopropanesulfonamide (B116046), generally requires the initial "activation" of the sulfonic acid. researchgate.netlibretexts.org Sulfonic acids are typically less reactive toward amines than their corresponding sulfonyl chlorides. Therefore, a common and efficient pathway involves converting this compound into a more reactive intermediate, such as cyclopropanesulfonyl chloride. This is often achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting cyclopropanesulfonyl chloride is a highly electrophilic species. In the second step, the sulfonyl chloride reacts readily with a primary or secondary amine. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable cyclopropanesulfonamide product. researchgate.netallen.in

The table below summarizes the proposed mechanistic steps for these derivative formation reactions.

| Reaction | Step 1: Activation (Protonation/Conversion) | Step 2: Nucleophilic Attack | Step 3: Proton Transfer | Step 4: Elimination & Final Product |

| Esterification | Protonation of a sulfonyl oxygen by an acid catalyst to increase sulfur electrophilicity. shout.education | The alcohol molecule attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. | A proton is transferred from the new alkoxy group to a hydroxyl group. | A water molecule is eliminated, followed by deprotonation to form the cyclopropanesulfonate ester. libretexts.org |

| Amidation | Conversion of this compound to cyclopropanesulfonyl chloride using a reagent like thionyl chloride. researchgate.net | The amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride to form a tetrahedral intermediate. libretexts.org | N/A | The chloride ion is eliminated as a leaving group, followed by deprotonation of the nitrogen to yield the cyclopropanesulfonamide. allen.in |

Quantum Chemical and Theoretical Approaches to Reaction Mechanism Elucidation

Quantum chemical and theoretical calculations provide powerful tools for elucidating the complex mechanistic details of chemical reactions, including those involving this compound and its derivatives. saskoer.ca These computational approaches allow for the investigation of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. smu.edu

A primary goal of theoretical studies is to map the potential energy surface (PES) for a given reaction. researchgate.net Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to determine the energies of reactants, intermediates, transition states, and products. rsc.org By identifying the lowest energy path connecting reactants to products, the most probable reaction mechanism can be proposed. The highest point on this path corresponds to the transition state (TS), and the energy difference between the reactants and the TS defines the activation energy barrier. This barrier is a critical factor in determining the reaction rate. smu.edu

For the esterification of this compound, theoretical calculations could model the initial protonation event, determining which of the sulfonyl oxygens is the most likely site of protonation. Furthermore, the structure and energy of the subsequent tetrahedral intermediate and the transition states connecting these species could be calculated. Similarly, for amidation, computational models can investigate the reaction of cyclopropanesulfonyl chloride with an amine, detailing the geometry of the transition state and confirming the energetics of the nucleophilic substitution process. researchgate.net Analysis of atomic charges and bond orders along the reaction coordinate can reveal how electron density shifts as bonds are formed and broken. researchgate.net

More advanced computational techniques can offer even deeper insights. The Unified Reaction Valley Approach (URVA), for instance, analyzes the curvature of the reaction path to dissect the mechanism into distinct phases, such as bond cleavage/formation, structural reorganization, and reactant preparation. smu.edu For acid-base dependent reactions, thermodynamic cycles can be constructed using calculated gas-phase and solvation free energies to predict pKa values, which are fundamental to understanding reactivity in solution. researchgate.net Benchmarking studies help in selecting the most accurate and efficient computational methods for specific reaction types, such as proton transfers, which are central to acid-catalyzed mechanisms. nih.gov

The application of these theoretical methods to this compound chemistry could provide invaluable data on its reactivity, the influence of the cyclopropyl (B3062369) ring on reaction barriers, and the detailed electronic changes that occur during its transformation into various derivatives.

The following table outlines key theoretical approaches and the specific insights they can offer for the study of this compound reactions.

| Theoretical Approach | Objective/Application | Insights for this compound Chemistry |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecular systems. researchgate.net | Determination of reactant, transition state, and product geometries and energies for esterification and amidation reactions. |

| Potential Energy Surface (PES) Mapping | Identifying the lowest energy pathway for a reaction. smu.eduresearchgate.net | Elucidation of the step-by-step mechanism, including the identification of all intermediates and transition states. |

| Transition State (TS) Theory | Calculating reaction activation energies to predict reaction rates. smu.edu | Quantifying the energy barriers for ester and amide formation, providing insight into reaction feasibility and kinetics. |

| Thermodynamic Cycles | Calculating properties in solution, such as pKa. researchgate.net | Predicting the acidity of this compound and the basicity of its conjugate base, crucial for understanding its catalytic behavior. |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of structural changes along the reaction coordinate. smu.edu | Breaking down the reaction into distinct chemical phases to understand the sequence of bonding and geometric changes. |

Advanced Reactivity and Transformational Chemistry of Cyclopropanesulfonic Acid and Its Derivatives

Transformations Involving the Sulfonic Acid Functional Group

The sulfonic acid moiety of cyclopropanesulfonic acid and its derivatives is a versatile functional group that readily participates in a variety of transformations, including esterification, amidation, and conversion to sulfonyl halides. These reactions provide access to a diverse array of cyclopropane-containing compounds with a wide range of potential applications.

Esterification Reactions and Their Scope

The esterification of this compound is a fundamental transformation that provides access to cyclopropanesulfonate esters. These reactions typically involve the reaction of a cyclopropanesulfonyl halide, most commonly cyclopropanesulfonyl chloride, with an alcohol in the presence of a base to neutralize the resulting hydrohalic acid. The scope of this reaction is broad, accommodating a variety of alcohols, including primary, secondary, and even some tertiary alcohols, to produce the corresponding sulfonate esters.

The general procedure for the synthesis of esters from carboxylic acids and alcohols involves heating the two in the presence of an acid catalyst, usually concentrated sulfuric acid. chemguide.co.uk In the context of this compound, the use of its more reactive derivative, cyclopropanesulfonyl chloride, is a common strategy. This allows for milder reaction conditions and avoids the direct use of the less reactive sulfonic acid.

For instance, neopentyl cyclopropanesulfonate can be synthesized from γ-chloropropanesulfonyl chloride through an internal alkylation reaction, demonstrating the utility of sulfonate esters in the formation of cyclopropane (B1198618) rings. cdnsciencepub.com Furthermore, butyl cyclopropanesulfonate can be synthesized and subsequently used in reactions to create more complex substituted cyclopropanesulfonates. echemi.com The reaction of cyclopropanesulfonyl chloride with alcohols is a key step in the synthesis of various derivatives.

A detailed mechanism for esterification often involves the initial protonation of the carboxylic acid (or activation of the sulfonyl chloride) to increase its electrophilicity, followed by nucleophilic attack by the alcohol. chemguide.co.uk Subsequent proton transfer and elimination of water (or a halide ion) yields the final ester product.

The following table summarizes representative examples of cyclopropanesulfonate ester synthesis:

| Starting Material | Reagent | Product | Reference |

| γ-chloropropanesulfonyl chloride | Base | Neopentyl cyclopropanesulfonate | cdnsciencepub.com |

| Cyclopropanesulfonyl chloride | Butanol | Butyl cyclopropanesulfonate | echemi.com |

| Cyclopropanesulfonyl chloride | Various alcohols | Cyclopropanesulfonate esters |

Amidation Reactions and the Synthesis of Diverse Sulfonamides

Amidation of this compound derivatives, primarily through the reaction of cyclopropanesulfonyl chloride with amines, is a widely employed method for the synthesis of cyclopropanesulfonamides. These compounds are of significant interest due to their presence in a variety of biologically active molecules. dovepress.comnih.govtandfonline.com The reaction is typically carried out by treating cyclopropanesulfonyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

The synthesis of the parent cyclopropanesulfonamide (B116046) can be achieved with high efficiency by bubbling ammonia (B1221849) gas through a solution of cyclopropanesulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2). chemicalbook.com This reaction can be performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. chemicalbook.com

A variety of substituted cyclopropanesulfonamides can be prepared using this general methodology. For example, N-tert-butyl-cyclopropanesulfonamide can be synthesized via the cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide. The synthesis of 1-substituted cyclopropanesulfonamides can be achieved starting from 3-chloropropanesulfonyl chloride. thieme-connect.com For instance, 1-methylcyclopropane-1-sulfonamide (B45804) can be prepared from potassium 1-methylcyclopropane-1-sulfonate by conversion to the corresponding sulfonyl chloride followed by reaction with ammonia. chemicalbook.com

The following table presents examples of the synthesis of various cyclopropanesulfonamides:

| Starting Material | Amine | Product | Yield | Reference |

| Cyclopropanesulfonyl chloride | Ammonia | Cyclopropanesulfonamide | 100% | |

| Cyclopropanesulfonyl chloride | Ammonia | Cyclopropanesulfonamide | 80% | chemicalbook.com |

| N-tert-butyl-(3-chloro)propyl sulfonamide | n-Butyllithium | N-tert-butyl-cyclopropanesulfonamide | - | |

| Potassium 1-methylcyclopropane-1-sulfonate | Ammonia (after conversion to sulfonyl chloride) | 1-Methylcyclopropane-1-sulfonamide | 77.9% | chemicalbook.com |

| Cyclopropanesulfonyl chloride | Piperazine | Cyclopropylsulfonamides | >90% purity | |

| Benzene-1,2-diamine | Cyclopropane sulfonyl chloride | Intermediate for EGFR inhibitors | - | dovepress.com |

Reactivity Profiles of Cyclopropanesulfonyl Halides

Cyclopropanesulfonyl halides, particularly cyclopropanesulfonyl chloride, are highly reactive electrophiles that serve as key intermediates in the synthesis of a wide range of this compound derivatives. cymitquimica.com Their reactivity is primarily governed by the electrophilic nature of the sulfonyl chloride group, which is susceptible to attack by various nucleophiles.

The carbon-halogen bond in alkyl halides is polarized, making the carbon electrophilic. msu.edu Similarly, the sulfur atom in cyclopropanesulfonyl chloride is highly electrophilic. The strength of the carbon-halogen bond influences reactivity, with C-F being the strongest and C-I the weakest. msu.edu While this applies to the halogen on the sulfonyl group as well, the primary site of nucleophilic attack is the sulfur atom.

Cyclopropanesulfonyl chloride readily undergoes substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding sulfonate esters, sulfonamides, and sulfonothioates, respectively. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid formed.

Beyond simple substitution, cyclopropanesulfonyl chloride can participate in more complex transformations. For instance, it has been used in nickel-catalyzed regiodivergent sulfonylarylation reactions of 1,3-enynes. The reaction of cyclopropanesulfonyl chloride with tertiary amines can lead to the formation of a sulfene (B1252967) intermediate, especially in the presence of a non-nucleophilic base. acs.org This sulfene can then be trapped by various reagents. acs.org

The reactivity of cyclopropanesulfonyl halides is also influenced by the strained cyclopropane ring. However, many reactions proceed with the preservation of the three-membered ring. The hydrolysis of cyclopropanesulfonyl chloride, for example, proceeds via an SN2-type reaction with water at lower pH and via an elimination-addition mechanism involving a sulfene intermediate at higher pH. acs.orgacs.org

Chemical Manipulations and Derivatizations at the Cyclopropane Ring

The strained cyclopropane ring in this compound and its derivatives is susceptible to various chemical manipulations, including ring-opening reactions and selective functionalization, which provide avenues to more complex molecular architectures.

Investigating Ring-Opening Reactions with Mechanistic Focus

The high ring strain of the cyclopropane ring makes it prone to ring-opening reactions under various conditions, including acidic, basic, and catalytic activation. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the substituents on the ring and the reaction mechanism.

Brønsted acid-catalyzed arylative ring-opening of mono-substituted cyclopropanes has been achieved using triflic acid in hexafluoroisopropanol. nih.gov The mechanism of this reaction depends on the substituent on the cyclopropane ring. Aryl-substituted cyclopropanes tend to react via an SN1-type mechanism involving a carbocation intermediate, leading to branched products. nih.gov In contrast, cyclopropanes bearing a carbonyl group react through a homo-conjugate addition pathway to give linear products. nih.gov

In the context of carbohydrate chemistry, the base-promoted ring-opening of gem-dibromocyclopropanes fused to glycal systems has been studied mechanistically. uq.edu.aunih.gov This reaction proceeds via an initial elimination of HBr to form a cyclopropene (B1174273) intermediate, which then undergoes ring cleavage to a zwitterionic/carbene species. uq.edu.au Subsequent nucleophilic attack and protonation lead to the final ring-opened product. uq.edu.aunih.gov

Acid-catalyzed ring-opening reactions of cyclopropanated bicyclic alkenes with alcohol nucleophiles have also been investigated. nih.gov These reactions can proceed via an SN2-like mechanism, leading to cleavage of a C-O bond rather than the cyclopropane ring itself. nih.gov The use of Lewis acids can also promote ring-opening reactions, particularly in donor-acceptor cyclopropanes where the Lewis acid coordinates to the electron-withdrawing group. snnu.edu.cn

The following table summarizes different types of ring-opening reactions and their key mechanistic features:

| Cyclopropane Derivative | Reaction Conditions | Mechanistic Pathway | Product Type | Reference |

| Mono-substituted arylcyclopropanes | Brønsted acid (TfOH) in HFIP | SN1-type, carbocation intermediate | Branched | nih.gov |

| Mono-substituted cyclopropylketones | Brønsted acid (TfOH) in HFIP | Homo-conjugate addition | Linear | nih.gov |

| gem-Dibromocyclopropanes fused to glycals | Base (alkoxide) | Elimination to cyclopropene, then zwitterionic/carbene intermediate | Ring-opened bromoalkenes | uq.edu.aunih.gov |

| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Acid catalyst, alcohol nucleophile | SN2-like | Ring-opened product with intact cyclopropane | nih.gov |

Selective Functionalization and Modification of the Cyclopropane Core

Beyond ring-opening, the cyclopropane core can be selectively functionalized while retaining the three-membered ring. This allows for the introduction of new substituents and the creation of more complex cyclopropane-containing molecules.

One approach to functionalization is through the α-metallation of alkyl alkanesulfonates, followed by alkylation. cdnsciencepub.com This method has been extended to the synthesis of cyclopropanesulfonates from γ-chloropropanesulfonates via internal alkylation. cdnsciencepub.com

The selective oxidation of C-H bonds adjacent to the cyclopropane ring is another powerful tool for functionalization. nih.gov For example, iron- and manganese-based catalysts have been used for the hydroxylation, halogenation, and azidation of C-H bonds in cyclopropane-containing substrates. nih.gov In some cases, stereoelectronic activation by neighboring functional groups can direct the oxidation to a specific site. nih.gov

The development of catalytic enantioselective reactions has enabled the synthesis of chiral cyclopropane derivatives. For instance, rhodium-catalyzed intermolecular cyclopropanation of alkenes with α-diazomethanesulfonates can produce cyclopropanesulfonates, although sometimes with low diastereoselectivity. researchgate.net

Furthermore, cyclopropenes can serve as precursors to functionalized alkylidenecyclopropanes through sigmatropic rearrangements of cyclopropenylcarbinol derivatives. beilstein-journals.org These reactions allow for the stereoselective synthesis of a wide variety of substituted alkylidenecyclopropanes. beilstein-journals.org

Advanced Derivatization Strategies for Novel Chemical Entities

The inherent reactivity of this compound, particularly through its activated form, cyclopropanesulfonyl chloride, provides a versatile platform for advanced derivatization. These strategies are pivotal in medicinal chemistry and materials science for the synthesis of novel chemical entities with tailored properties. The electrophilic nature of the sulfonyl chloride group allows for facile reactions with a wide array of nucleophiles, leading to the creation of diverse molecular scaffolds.

Key derivatization reactions focus on the formation of sulfonamides, sulfonate esters, and other related structures, which often serve as crucial components in biologically active compounds. cymitquimica.com The cyclopropyl (B3062369) moiety itself is a valuable pharmacophore, known to enhance metabolic stability, potency, and other pharmaceutical properties in drug candidates.

Synthesis of Cyclopropanesulfonamides

The reaction of cyclopropanesulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization chemistry, yielding a broad spectrum of cyclopropanesulfonamides. This reaction is fundamental to the construction of many biologically active molecules. cymitquimica.comgoogle.com Research has demonstrated efficient and high-yield protocols for these syntheses. For instance, reacting cyclopropanesulfonyl chloride with ammonia in tetrahydrofuran (THF) can produce cyclopropanesulfonamide with a 100% yield.

Further advanced strategies involve multi-step syntheses to create complex sulfonamides. A practical, high-yielding, three-step synthesis starting from 3-chloropropanesulfonyl chloride has been developed to produce not only the parent cyclopropanesulfonamide but also various 1-substituted derivatives. thieme-connect.de This method involves the initial formation of a 3-chloropropylsulfonamide, followed by a base-induced cyclization to form the cyclopropane ring, and subsequent derivatization or deprotection. google.comthieme-connect.de

These derivatization strategies have been instrumental in the development of novel therapeutic agents.

Table 1: Examples of Novel Cyclopropanesulfonamide Derivatives and Their Significance

| Derivative Class | Reagents/Method | Resulting Entity/Application | Key Research Finding | Citation |

| Antiviral Agents | Cyclopropanesulfonyl chloride, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives | Building blocks for Hepatitis C Virus (HCV) NS3 protease inhibitors | The cyclopropanesulfonamide moiety is a key structural element for potent inhibition of the HCV NS3 protease. | --- |

| Anticancer Agents | Cyclopropanesulfonyl chloride, Aniline derivatives | EGFR C797S-targeted inhibitors for non-small cell lung cancer | Introduction of the cyclopropylsulfonamide structure led to the development of highly selective inhibitors that can overcome drug resistance. researchgate.net | researchgate.net |

| Farnesyltransferase Inhibitors | Cyclopropanesulfonyl chloride, N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl}amine | N-Benzyl, N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl} Cyclopropanesulfonamide | The synthesis demonstrates the integration of the cyclopropanesulfonamide group into complex molecules designed as anticancer agents. nih.gov | nih.gov |

| JAK Inhibitors | Cyclopropanesulfonyl chloride, complex amine precursors | Tricyclic compounds for treating immunological and oncological conditions | The sulfonylation of advanced amine intermediates with cyclopropanesulfonyl chloride is a key step in creating potent Janus kinase (JAK) inhibitors. | --- |

| MEK Inhibitors | 1-(2-hydroxy-3-protected-hydoxypropyl)cyclopropane-1-sulfonyl chloride, 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine | (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide | These complex sulfonamides are known to possess inhibitory properties against MEK enzymes, highlighting their therapeutic value. google.com | google.com |

| Antimicrobial Agents | Cyclopropanesulfonyl chloride, furan (B31954) and triazole-containing amines | N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide | This complex derivative is investigated for its potential antibacterial and antifungal properties. evitachem.com | evitachem.com |

| Neurological Disorder Agents | Cyclopropanesulfonyl chloride, piperidine (B6355638) derivatives | N-{[1-(2-fluorobenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide | Compounds containing both piperidine and cyclopropanesulfonamide moieties are studied for their potential to interact with neurotransmitter systems. ontosight.ai | ontosight.ai |

Other Advanced Derivatizations

Beyond sulfonamide formation, cyclopropanesulfonyl chloride is utilized in other advanced transformations to generate novel chemical structures.

Sulfonate Ester Formation : The reaction of cyclopropanesulfonyl chloride with various alcohols in the presence of a base yields cyclopropanesulfonate esters. This provides access to a different class of compounds with distinct chemical properties and potential applications.

Nickel-Catalyzed Sulfonylarylation : In a novel approach, cyclopropanesulfonyl chloride has been used in nickel-catalyzed regiodivergent sulfonylarylation reactions with 1,3-enynes and arylboronic acids. rsc.org This strategy allows for the simultaneous introduction of both sulfonyl and aryl groups, leading to the synthesis of complex sulfonylarylated allenes and dienes. rsc.org

Synthesis of 3-Sulfonylquinolines : Cyclopropanesulfonyl chloride can be efficiently transformed into the corresponding 3-sulfonylquinoline derivatives in good yields through a one-pot sequential reaction with N-propargylamines. sioc-journal.cn

These advanced derivatization strategies underscore the utility of this compound and its derivatives as versatile building blocks in modern organic synthesis, enabling the creation of a wide array of novel and functionally complex molecules.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclopropanesulfonic acid. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule. nih.govnih.gov

In ¹H NMR spectroscopy, the protons on the cyclopropane (B1198618) ring exhibit characteristic chemical shifts, typically found in the upfield region of the spectrum due to the ring's magnetic anisotropy. docbrown.info The proton attached to the same carbon as the sulfonic acid group (the α-proton) would be expected to show a downfield shift compared to the other ring protons due to the electron-withdrawing nature of the -SO₃H group. The complex spin-spin coupling patterns between the non-equivalent cyclopropyl (B3062369) protons can be analyzed to determine their relative stereochemistry (cis/trans). dtic.mil

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom directly bonded to the sulfonyl group (C-1) would resonate at a significantly downfield chemical shift. The other two carbons of the cyclopropyl ring would appear at much higher field strengths, consistent with saturated cycloalkanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H on C1 | ¹H | 2.5 - 3.0 | Multiplet | J_gem, J_cis, J_trans |

| H on C2/C3 | ¹H | 0.5 - 1.5 | Multiplet | J_gem, J_cis, J_trans |

| C1 | ¹³C | 45 - 55 | - | - |

| C2/C3 | ¹³C | 5 - 15 | - | - |

Mass Spectrometry for Precise Molecular Identification and Isotopic Tracing

Mass spectrometry (MS) is employed for the precise determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the confident assignment of its molecular formula (C₃H₆O₃S).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion [C₃H₅SO₃H]⁺˙ is formed. Characteristic fragmentation pathways for sulfonates often involve the loss of SO₂ or the entire sulfonic acid group. aaqr.org For this compound, key fragmentation could include:

Loss of the sulfonic acid group (-SO₃H) to yield a cyclopropyl cation ([C₃H₅]⁺).

Cleavage of the C-S bond followed by rearrangement.

Fragmentation of the cyclopropane ring itself, which typically involves the loss of ethene. docbrown.info

Isotopic tracing studies can be performed by synthesizing this compound with stable isotopes (e.g., ¹³C, ²H, ¹⁸O). Analyzing the mass shifts in the resulting fragments helps to elucidate complex fragmentation mechanisms and study reaction pathways involving the compound. Techniques like 213 nm ultraviolet photodissociation (UVPD) mass spectrometry have proven effective in localizing cyclopropane rings within larger lipid structures by inducing characteristic dual cross-ring cleavages, a methodology that could be adapted for studying derivatives of this compound. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 122 | Molecular Ion | [C₃H₆O₃S]⁺˙ | Parent ion. |

| 57 | Cyclopropylsulfinyl cation | [C₃H₅SO]⁺ | Loss of OH radical. |

| 41 | Cyclopropyl cation | [C₃H₅]⁺ | Loss of sulfonic acid group. |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The sulfonic acid group exhibits several strong and characteristic absorption bands in the IR spectrum. These include:

O-H Stretch: A broad and strong absorption band typically in the region of 3000-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group.

S=O Asymmetric and Symmetric Stretches: Two very strong bands are expected, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

S-O Stretch: A band in the 900-800 cm⁻¹ region.

The cyclopropyl group also has distinct vibrational signatures:

C-H Stretches: Typically observed just above 3000 cm⁻¹, characteristic of C-H bonds on a strained ring.

Ring Deformation (Breathing) Mode: A characteristic band often found near 1020 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the S=O bonds and the carbon skeleton, which may be weak in the IR spectrum. Analysis of the high-resolution infrared spectrum of cyclopropane itself has provided a detailed basis for understanding the vibrational modes of the three-membered ring. daneshyari.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis on this compound, it would first need to be crystallized, likely as a salt with a suitable counter-ion (e.g., sodium, potassium, or an organic cation). researchgate.netnih.gov

A single-crystal X-ray diffraction study would yield precise data on:

Bond Lengths: The exact lengths of the C-C, C-S, S-O, and S=O bonds. The C-C bonds within the cyclopropane ring are expected to be shorter than those in a typical alkane.

Bond Angles: The internal angles of the cyclopropane ring (close to 60°) and the geometry around the tetrahedral sulfur atom.

Torsional Angles: The conformation of the sulfonic acid group relative to the cyclopropane ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the sulfonic acid groups and the counter-ions.

This technique is also the gold standard for determining the absolute configuration of chiral molecules, which would be crucial for analyzing enantiomerically pure derivatives of this compound. rsc.org

Chromatographic Techniques for Chiral Resolution and Enantiomeric Excess Determination

For substituted derivatives of this compound that are chiral, chromatographic techniques are essential for separating the enantiomers (chiral resolution) and determining the purity of a single enantiomer (enantiomeric excess, ee). wikipedia.org

High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. nih.gov

Alternatively, a racemic mixture of a chiral this compound derivative can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by standard crystallization or achiral chromatography. The resolving agent is then chemically removed to yield the separated enantiomers.

Once a separation method is established, the enantiomeric excess can be quantified. nih.gov This is typically done by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating ee is:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations or peak areas of the two enantiomers.

Hyphenated Analytical Techniques in the Study of this compound Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for studying this compound, especially in complex mixtures. ajrconline.orgnih.govijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful of these techniques. saspublishers.comajprd.com An HPLC system separates the components of a mixture, and the eluent is directed into a mass spectrometer. This allows for the simultaneous determination of a compound's retention time and its mass-to-charge ratio. europeanpharmaceuticalreview.com For this compound in a complex matrix (e.g., a reaction mixture or a biological sample), LC-MS can isolate it from other components and provide a confident identification based on its molecular weight and fragmentation pattern. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) could be used for more volatile, derivatized forms of this compound. For example, conversion to a methyl or silyl (B83357) ester would increase its volatility, making it amenable to GC separation and subsequent mass analysis.

These hyphenated methods provide exceptional sensitivity and selectivity, making them ideal for trace-level analysis and the identification of unknown byproducts or metabolites related to this compound. actascientific.com

Computational and Theoretical Investigations of Cyclopropanesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules, which governs their stability, structure, and reactivity. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. researchgate.net From these fundamental calculations, a wealth of information can be derived, including the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

For cyclopropanesulfonic acid, these calculations can elucidate the electronic effects of the strained cyclopropyl (B3062369) ring and the strongly electron-withdrawing sulfonic acid group. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Quantum chemical methods are also invaluable for predicting the outcomes of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.com

Table 1: Illustrative Output of Quantum Chemical Calculations for a Molecule like this compound Note: These values are exemplary and serve to illustrate the type of data generated from quantum chemical calculations.

| Calculated Property | Exemplary Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on S | +1.8 | Partial atomic charge on the sulfur atom, indicating a significant electrophilic character. |

| Mulliken Charge on O | -0.9 | Partial atomic charge on an oxygen atom, indicating nucleophilic character. |

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons. mdpi.com This simplification allows for the study of larger and more complex molecular systems.

In the context of this compound, DFT can be used to:

Analyze Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the lowest-energy pathway from reactants to products. This includes locating and characterizing transition state structures, which are crucial for understanding reaction kinetics. researchgate.net For instance, DFT could model the reaction of this compound with a nucleophile, determining whether the reaction proceeds via ring-opening or substitution at the sulfur atom.

Predict Reactivity Indices: DFT provides various descriptors of chemical reactivity. nih.gov The Fukui function, for example, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. mdpi.com

Simulate Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the structural characterization and identification of the compound.

The choice of the functional and basis set is critical to the accuracy of DFT calculations, and results are often benchmarked against experimental data where available. nih.gov

The formation of the cyclopropane (B1198618) ring is a key synthetic step, and computational modeling is instrumental in understanding and predicting the selectivity of cyclopropanation reactions. chemrxiv.orgchemrxiv.org These models can evaluate the energetics of different reaction pathways leading to various stereoisomers (e.g., cis vs. trans, or different enantiomers). chemrxiv.org

Computational strategies often involve a multi-state modeling approach that explicitly considers the transition states for the formation of all possible stereoisomeric products. chemrxiv.org By comparing the calculated activation energies for these different pathways, researchers can predict which product is likely to be favored under specific reaction conditions. This is particularly important in catalyzed reactions, where the catalyst's structure profoundly influences the outcome. For example, computational design has been used to engineer biocatalysts (cyclopropanases) with tailored selectivity for producing a specific stereoisomer of a cyclopropane product with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org

For a molecule containing a cyclopropane ring, such as this compound, these models can be used retrospectively to understand the factors that controlled the stereochemistry during its synthesis or prospectively to design new synthetic routes with improved selectivity.

Table 2: Example of Calculated Energetics for Competing Cyclopropanation Pathways This table illustrates how computational modeling can be used to predict reaction selectivity based on transition state energies.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| Pathway A | TS-A (leading to trans product) | 15.2 | Major |

| Pathway B | TS-B (leading to cis product) | 18.5 | Minor |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements over time. mdpi.com MD simulations model a molecule's behavior by solving Newton's equations of motion for every atom in the system, providing a trajectory that describes the positions and velocities of the atoms over a period. mdpi.comhilarispublisher.com This technique is invaluable for exploring the conformational landscape of flexible molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. wustl.edumdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Ensembles: The molecule is not rigid; the sulfonic acid group can rotate relative to the cyclopropyl ring. MD simulations can reveal the preferred orientations (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between them. wustl.edunih.gov

Analyze Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can detail how water molecules form hydrogen bonds with the sulfonic acid group, creating a solvation shell that influences the molecule's properties and reactivity. hilarispublisher.com

Study Intermolecular Binding: If this compound were to be studied as a potential ligand for a protein, MD simulations could model the binding process, revealing the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-protein complex and providing insights into the dynamics of the binding pocket. mdpi.com

The results of MD simulations are often analyzed to determine properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Biological Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used extensively in drug discovery and toxicology to correlate a molecule's chemical structure with its biological activity. creative-biolabs.comlongdom.org SAR explores the qualitative relationship between a compound's structure and its activity, while QSAR models establish a mathematical relationship between chemical descriptors and a quantitative measure of biological potency. wikipedia.orgresearchgate.net

The fundamental principle is that the structure of a molecule determines its properties, which in turn dictates its biological activity. creative-biolabs.comnih.gov A QSAR model takes the form of a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

To build a QSAR model for a series of compounds related to this compound, researchers would:

Compile a dataset of structurally similar molecules with experimentally measured biological activities.

Calculate a variety of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that best correlates the descriptors with the observed activity.

Validate the model to ensure its predictive power.

Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds, including derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules. wikipedia.org

Machine Learning and Predictive Modeling in Chemical Synthesis and Spectroscopic Analysis

Machine learning (ML) is rapidly transforming chemical research by enabling the development of sophisticated predictive models from large datasets. nih.gov In chemical synthesis and analysis, ML can accelerate discovery and streamline workflows.

Applications of ML relevant to the study of this compound include:

Computer-Aided Synthesis Planning (CASP): ML models can be trained on vast databases of known chemical reactions. nih.gov These models can then predict viable synthetic routes for a target molecule like this compound by suggesting retrosynthetic disconnections or forecasting the outcome of potential reactions. nih.gov This can save significant time and resources in the lab.

Predicting Reaction Selectivity: As an alternative to purely physics-based computational models, ML algorithms can be trained to predict the stereoselectivity or regioselectivity of reactions, such as cyclopropanation, based on the structures of the reactants and catalysts. researchgate.net

Spectroscopic Analysis: ML can be coupled with spectroscopic techniques to enhance data interpretation. purdue.edu For example, an ML model could be trained to recognize the specific spectral fingerprints in Raman or mass spectrometry data that correspond to this compound or its derivatives, allowing for rapid and automated identification in complex mixtures. nih.govchemrxiv.org

These predictive models excel at identifying complex patterns in data that may not be obvious to human researchers, making them a powerful tool for hypothesis generation and experimental design.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of Cyclopropanesulfonic Acid and Its Derivatives in Advanced Organic Synthesis and Catalysis

Utilization as a Key Reagent in Complex Organic Transformations

While cyclopropanesulfonic acid itself is a strong acid, its derivatives, particularly cyclopropanesulfonyl chloride, serve as key reagents for introducing the cyclopropylsulfonyl moiety into organic molecules. This functional group is of growing interest due to its unique stereoelectronic properties and its presence in various bioactive compounds. The high reactivity of cyclopropanesulfonyl chloride allows for its efficient reaction with a wide range of nucleophiles, making it a valuable building block in multi-step syntheses. cymitquimica.com

The primary application of cyclopropanesulfonyl chloride as a reagent is in the formation of cyclopropylsulfonamides through its reaction with primary or secondary amines. chemicalbook.com This transformation is fundamental in the synthesis of various complex molecules, including pharmaceuticals. The reaction is typically straightforward and provides a reliable method for incorporating the robust cyclopropylsulfonamide group.

Furthermore, the cyclopropane (B1198618) ring's inherent strain and unique orbital arrangement can influence the reactivity and conformation of adjacent functional groups, a feature that can be strategically exploited in the design of complex synthetic pathways. While comprehensive reviews detailing the full scope of this compound derivatives as key reagents are still emerging, their utility is evident in the synthetic routes toward specialized and high-value compounds.

Catalytic Roles in Stereoselective and Efficient Organic Reactions

The derivatives of this compound, particularly chiral cyclopropylsulfonamides, are finding increasing use in the realm of stereoselective catalysis. While the parent sulfonic acid can act as a Brønsted acid catalyst, it is the tailored and often chiral sulfonamide derivatives that exhibit more nuanced and powerful catalytic activities. These derivatives can participate in catalysis in several ways, including acting as chiral ligands for metal catalysts or as organocatalysts themselves.

The field of asymmetric catalysis has seen the successful application of various chiral sulfonamides, which can create a chiral environment around a catalytic center, thereby directing the stereochemical outcome of a reaction. Although specific examples focusing exclusively on cyclopropylsulfonamides are not yet widespread in the literature, the principles established with other sulfonamide-based catalysts provide a strong foundation for their potential. For instance, chiral disulfonamides have been developed as effective ligands in the Simmons-Smith cyclopropanation of allylic alcohols, demonstrating the potential of the sulfonamide moiety to induce high levels of stereocontrol.

The development of novel amine catalysts modified with aryl sulfonamides has been shown to improve diastereo- and enantioselectivities in the cyclopropanation of α,β-unsaturated aldehydes with stabilized sulfonium (B1226848) ylides. chemicalbook.com This improvement is attributed to the increased steric bulk of the sulfonamide component, which enhances the enantiofacial discrimination of the incoming ylide. chemicalbook.com This highlights the potential for cyclopropanesulfonamide-containing catalysts to offer unique steric and electronic properties that could lead to highly efficient and selective transformations.

Development of Chiral Auxiliaries and Ligands Derived from this compound Structures

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and ideally recycled. wikipedia.org Chiral sulfonamides, such as Oppolzer's camphorsultam, are a well-established class of chiral auxiliaries, valued for their high stereochemical control in a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.org